Salicylic acid, butyrate

Description

Butyloctyl salicylate (CAS No. 190085-41-7) is an ester derivative of salicylic acid (2-hydroxybenzoic acid) formed by esterification with a branched-chain alcohol (2-butyloctanol). It is widely used in cosmetic formulations as a skin-conditioning agent and solvent due to its lipophilic properties, which enhance ingredient compatibility and improve texture . Unlike salicylic acid, which is polar and water-soluble, butyloctyl salicylate’s esterification increases its lipid solubility, making it suitable for oil-based skincare products.

Properties

CAS No. |

71974-02-2 |

|---|---|

Molecular Formula |

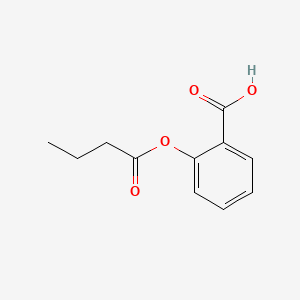

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-butanoyloxybenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) |

InChI Key |

WYPOHFPDZTUCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic acid can be synthesized through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form salicylic acid . Butyrate can be produced through the fermentation of dietary fibers by gut bacteria .

To prepare salicylic acid, butyrate, one possible method involves esterification, where salicylic acid reacts with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of salicylic acid involves the Kolbe-Schmitt reaction on a large scale, followed by purification processes to obtain high-purity salicylic acid . Butyrate production in an industrial setting often involves microbial fermentation using specific bacterial strains that can efficiently convert dietary fibers into butyrate .

Chemical Reactions Analysis

Esterification via Acid Catalysis

Salicylic acid butyrate is synthesized through Fischer esterification, where salicylic acid reacts with butyric acid under acidic conditions. The reaction follows:

Key Conditions

-

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Temperature: 110–130°C under reflux.

-

Yield: ~60–70% (extrapolated from similar ester syntheses) .

Acyl Chloride Method

Higher yields (>85%) are achieved using butyryl chloride as the acylating agent:

Reaction Parameters

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Acidic Hydrolysis

The ester bond cleaves in acidic media, regenerating salicylic acid and butyric acid:

Kinetics

Basic Hydrolysis (Saponification)

In alkaline conditions, the ester forms sodium salicylate and sodium butyrate:

Optimal Conditions

Enzymatic Hydrolysis

Lipases (e.g., from Aspergillus niger) catalyze hydrolysis at ambient temperatures:

| Enzyme Source | Substrate | Conversion (%) | Conditions |

|---|---|---|---|

| Aspergillus niger | Methyl butyrate | 84.2 | 16 hours, pH 7.0, 40°C |

| Candida antarctica | Vinyl butyrate | 93.4 | 1:1 molar ratio, 50°C |

Note: Data extrapolated from similar esters .

Thermal Decomposition

At elevated temperatures (>200°C), salicylic acid butyrate undergoes decarboxylation and ester breakdown:

Pathway Analysis

Metal Chelation

The free carboxylic acid group enables chelation with transition metals (e.g., Fe³⁺):

Applications

Transesterification

In alcohol-rich environments, the butyrate group exchanges with other alcohols (e.g., methanol):

Equilibrium Control

Biological Metabolism

In vivo, esterases and lipases hydrolyze salicylic acid butyrate, releasing butyrate for colonocyte energy production and salicylic acid for systemic anti-inflammatory effects .

| Metabolic Step | Enzyme Involved | Site of Action |

|---|---|---|

| Ester hydrolysis | Carboxylesterase | Intestinal lumen |

| Butyrate oxidation | β-Oxidation enzymes | Colonocyte mitochondria |

| Salicylic acid excretion | UDP-glucuronosyltransferase | Liver |

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Inflammatory Effects

Salicylic acid is well-known for its anti-inflammatory properties. Research indicates that salicylic acid butyrate can enhance these effects, particularly in gastrointestinal disorders. Studies show that butyrate, a short-chain fatty acid produced by gut microbiota, plays a crucial role in maintaining gut health by regulating immune responses and epithelial barrier functions . The combination of salicylic acid with butyrate may synergistically enhance these properties, offering potential therapeutic avenues for conditions like inflammatory bowel disease (IBD) and colitis .

1.2 Skin Care

Salicylic acid is commonly used in dermatological formulations for treating acne, psoriasis, and other skin conditions due to its keratolytic properties. The addition of butyrate may enhance skin barrier function and reduce inflammation, making salicylic acid butyrate a promising candidate for advanced skin care formulations .

Gut Health and Microbiome Modulation

2.1 Role in Gut Microbiota

Research highlights the significance of butyrate in modulating gut microbiota composition. Salicylic acid butyrate may promote the growth of beneficial bacteria while inhibiting pathogenic strains. For instance, studies have shown that butyrate producers such as Faecalibacterium can inhibit colitis by producing anti-inflammatory metabolites including salicylic acid . This suggests that salicylic acid butyrate could serve as a prebiotic or probiotic agent to support gut health.

2.2 Therapeutic Potential in IBD

Clinical studies have demonstrated that sodium butyrate can induce clinical improvement in patients with Crohn’s disease and ulcerative colitis when administered at specific dosages . The incorporation of salicylic acid into these treatments may further enhance the therapeutic effects by targeting inflammation more effectively.

Agricultural Applications

3.1 Enhancing Crop Resistance

Salicylic acid butyrate has been explored for its application in agriculture, particularly in enhancing plant resistance to diseases such as rice blast. Research indicates that sodium butyrate can improve the resistance of rice plants to pathogens when applied at effective concentrations . The dual action of salicylic acid and butyric acid may provide a novel approach to developing bio-pesticides or growth enhancers.

Biotechnology and Drug Development

4.1 Drug Formulation

The unique properties of salicylic acid butyrate make it an attractive candidate for drug formulation in biopharmaceuticals. Its ability to modulate inflammation and support cellular health could be harnessed in developing new therapeutic agents for chronic diseases .

4.2 Bio-Hybrid Hydrogels

Recent advancements have seen the incorporation of salicylic acid into bio-hybrid hydrogels designed for targeted drug delivery systems. These systems can release active compounds in response to specific stimuli (pH or temperature), enhancing the effectiveness of treatments involving salicylic acid butyrate .

Case Studies and Research Findings

Mechanism of Action

Salicylic acid exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain . Butyrate acts as a histone deacetylase inhibitor, modulating gene expression and promoting anti-inflammatory pathways . The combination of these mechanisms can provide synergistic effects in reducing inflammation and promoting overall health.

Comparison with Similar Compounds

Structural and Functional Differences

Salicylic Acid (CAS 69-72-7)

- Structure : Aromatic ring with a carboxylic acid (–COOH) and hydroxyl (–OH) group in the ortho position.

- Function : Keratolytic, anti-inflammatory, and antimicrobial agent. Used in acne treatments and plant defense signaling .

- Solubility : Water-soluble (2.4 g/L at 25°C) but pH-dependent due to ionization .

Butyloctyl Salicylate

- Structure: Esterified form with 2-butyloctanol replacing the carboxylic acid’s –OH group.

Methyl Salicylate (Wintergreen Oil)

- Structure : Methyl ester of salicylic acid.

- Function : Topical analgesic and fragrance component. Rapidly hydrolyzed to salicylic acid in vivo, posing toxicity risks at high doses .

Sulfosalicylic Acid (CAS 97-05-2)

- Structure : Salicylic acid with a sulfonic acid (–SO₃H) group at the para position.

- Function : Protein precipitant in analytical chemistry; used in urine protein tests and catalysis .

Benzoic Acid (CAS 65-85-0)

- Structure : Lacks the ortho-OH group of salicylic acid.

- Function : Preservative in food/cosmetics. Less bioactive than salicylic acid due to absence of intramolecular hydrogen bonding .

Table 1: Antioxidant Parameters of Selected Compounds

| Compound | BDE (kcal/mol) | IP (eV) | Mechanism |

|---|---|---|---|

| Salicylic Acid | 86.2 | 8.72 | HAT, SETPT |

| Gentisic Acid | 82.1 | 8.15 | HAT |

| 3-Methylsalicylic | 87.3 | 8.89 | HAT |

| Benzoic Acid | 110.5 | 9.30 | Inactive |

Cosmetics

- Butyloctyl Salicylate: Preferred for non-irritating formulations (e.g., sunscreens, moisturizers) due to ester stability .

- Salicylic Acid: Limited to ≤2% in leave-on products (FDA) due to irritation risks .

Agriculture

- Salicylic Acid : Induces systemic acquired resistance (SAR) in plants but causes oxidative stress at high doses (e.g., lipid peroxidation in Arabidopsis) .

- Oxalic Acid : Synergizes with salicylic acid in postharvest fruit treatments to delay ripening and boost antioxidant capacity .

Pharmaceuticals

- Copper-Salicylate Complexes : Exhibit SOD-like activity, inhibiting tumor growth in triple-negative breast cancer models .

Analytical Methods

Biological Activity

Salicylic acid butyrate, a compound formed from the esterification of salicylic acid and butyric acid, has gained attention in recent years due to its potential biological activities. This article explores its effects on human health, particularly its anti-inflammatory, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

Salicylic Acid: Overview

Salicylic acid (SA) is a naturally occurring phenolic compound found in plants, known for its role in growth regulation and stress responses. It is also recognized for its anti-inflammatory and antioxidant properties, which contribute to various therapeutic effects in humans. Butyric acid is a short-chain fatty acid (SCFA) produced by gut microbiota, essential for maintaining gut health and influencing immune responses.

1. Anti-Inflammatory Effects

Salicylic acid butyrate exhibits significant anti-inflammatory properties. Research indicates that salicylic acid acts through several mechanisms:

- Inhibition of Prostaglandin Synthesis : Salicylic acid inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. This effect is crucial in managing inflammatory conditions such as arthritis and cardiovascular diseases .

- Nuclear Factor Kappa B (NF-κB) Inhibition : High concentrations of salicylic acid can inhibit NF-κB activation by preventing the phosphorylation and degradation of IκB proteins, thus reducing inflammation .

Table 1: Mechanisms of Anti-Inflammatory Action

| Mechanism | Description |

|---|---|

| COX Inhibition | Reduces prostaglandin synthesis |

| NF-κB Inhibition | Prevents inflammatory gene expression |

| iNOS Expression Suppression | Reduces nitric oxide production in macrophages |

2. Antimicrobial Properties

Salicylic acid butyrate has demonstrated antimicrobial activity against various pathogens. Butyrate enhances the immune response by promoting the activity of macrophages and other immune cells:

- Enhanced Macrophage Function : Studies show that butyrate can enhance the antimicrobial activity of macrophages against pathogens like Salmonella and E. coli, improving gut defense mechanisms .

- Production of Antimicrobial Agents : Butyric acid-producing bacteria secrete substances like cathelicidins and reuterin, which exhibit broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Effects of Salicylic Acid Butyrate

| Pathogen | Effect Observed |

|---|---|

| Salmonella enterica | Enhanced macrophage elimination |

| E. coli | Increased production of antimicrobial peptides |

3. Antioxidant Properties

The antioxidant capacity of salicylic acid butyrate contributes to its protective effects against oxidative stress:

- Reduction of Reactive Oxygen Species (ROS) : Salicylic acid acts as a scavenger for hydroxyl radicals and reduces lipid peroxidation, thereby protecting tissues from oxidative damage .

- Inhibition of Oxidative Stress Markers : Studies indicate that salicylic acid can lower markers associated with oxidative stress in various cell types, which may have implications for conditions like renal injury .

Case Studies

Several studies have illustrated the beneficial effects of salicylic acid butyrate:

- Renal Protection Study : In a study involving gentamicin-treated rats, salicylic acid was shown to reduce oxidative stress markers significantly, suggesting its potential for protecting renal function against drug-induced damage .

- Gut Health Investigation : Research has indicated that butyrate-producing gut microbiota play a crucial role in maintaining intestinal barrier integrity and modulating inflammatory responses, highlighting the importance of salicylic acid butyrate in gut health .

Q & A

Q. How should SA-induced cytotoxicity be evaluated in mammalian cell cultures?

- Methodological Answer : Perform MTT assays on human keratinocytes (HaCaT) exposed to 0.1–2 mM SA for 24–72 hrs. Include pH controls (SA lowers medium pH) and measure lactate dehydrogenase (LDH) release. For irritancy assessment, use reconstructed human epidermis models (EpiDerm™) and IL-1α ELISA to quantify inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.